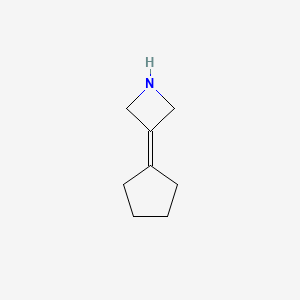
3-Cyclopentylideneazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentylideneazetidine is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Antitumor and Antiviral Properties
Several studies have explored the antitumor and antiviral properties of cyclopentenyl cytosine (CPEC), a structural analog of 3-Cyclopentylideneazetidine. CPEC, as an analogue of cytidine, has been found to exhibit significant antiviral effects and potential in cancer treatment. Its activation through intracellular phosphorylation leads to the formation of metabolites that inhibit cytidine-5'-triphosphate synthetase, an enzyme crucial for CTP formation. High CTP synthetase activity in cancer cells makes them potential targets for chemotherapy. Studies have shown nanomolar range activity of CPEC against various leukemia cell lines, as well as effects on colorectal and neuroblastoma cells. However, its cardiotoxic effects in clinical trials necessitate caution in future uses (Schimmel, Gelderblom, & Guchelaar, 2007).
2. Inhibition of Nucleoside Transport and Metabolism
The study of various cytidine analogues, including this compound, has led to insights into the inhibition of nucleoside transport and metabolism. For instance, lamivudine (3TC), a cytidine dideoxynucleoside analogue, has shown in vitro activity against HIV-1 strains. An HPLC method for the determination of 3TC in human urine suggests the potential of this compound analogues in therapeutic applications (Morris & Selinger, 1994).
3. Impact on Mitochondrial DNA and Cellular Metabolism
The delayed cytotoxicity and selective loss of mitochondrial DNA in cells treated with nucleoside analogs like 2',3'-dideoxycytidine (ddC) provide insights into the effects of this compound analogues on cellular metabolism. The compound ddC, similar in structure to this compound, is known to inhibit HIV replication and causes delayed cytotoxicity in human T lymphoblastic cell lines. This effect is associated with a decrease in mitochondrial DNA content and an increase in glycolysis, highlighting the potential cellular and mitochondrial implications of related compounds (Chen & Cheng, 1989).
4. Cyclopentenyl Derivatives in Cancer Research
Cyclopentenyl cytosine derivatives, closely related to this compound, have been investigated for their inhibitory effects on CTP synthesis in human colon carcinoma cells. The reduction in CTP levels correlates with the cytocidal activity of these compounds, indicating their potential role in cancer treatment (Glazer, Knode, Lim, & Marquez, 1985).
特性
IUPAC Name |
3-cyclopentylideneazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-4-7(3-1)8-5-9-6-8/h9H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFMEIGOHYVSKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CNC2)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol](/img/structure/B1470477.png)
![2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470481.png)
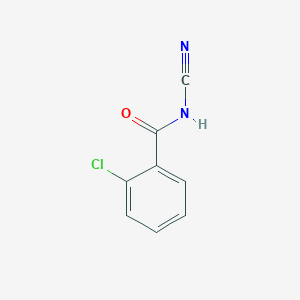
![1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1470483.png)
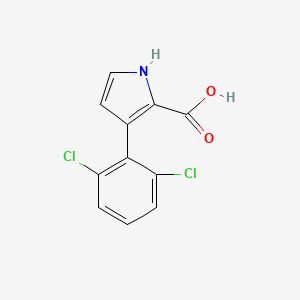
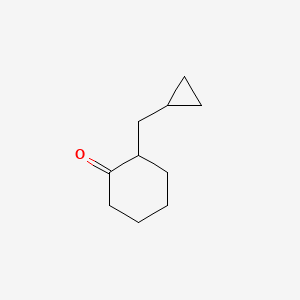

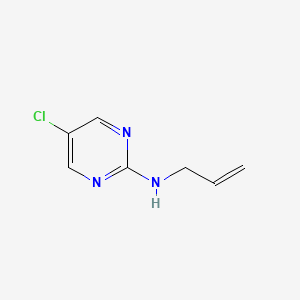
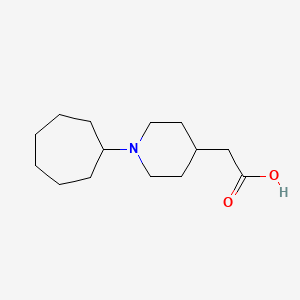
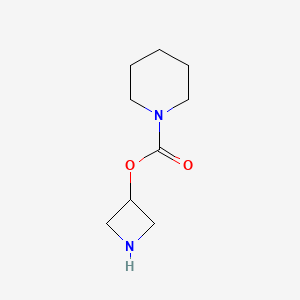

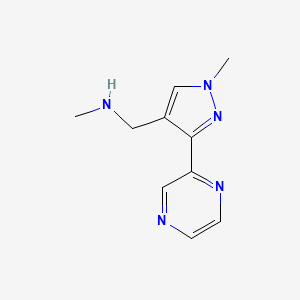
![Ethyl bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1470498.png)
